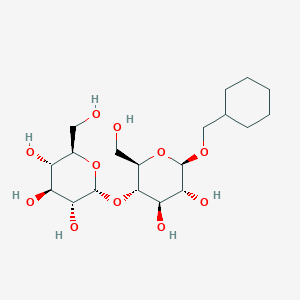

Cyclohexylmethyl-4-O-(a-D-glucopyranosyl)-b-D-glucopyranoside

説明

Cyclohexylmethyl-4-O-(a-D-glucopyranosyl)-b-D-glucopyranoside is a chemical compound with the molecular formula C19H34O11 and a molecular weight of 438.47 g/mol . This compound is a glucoside, which means it is a glycoside derived from glucose. It consists of a cyclohexylmethyl group attached to a disaccharide composed of two glucose units.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexylmethyl-4-O-(a-D-glucopyranosyl)-b-D-glucopyranoside typically involves the glycosylation of a cyclohexylmethyl alcohol with a protected glucose donor. The reaction is often catalyzed by an acid or a Lewis acid to facilitate the formation of the glycosidic bond. Common protecting groups for the glucose donor include acetyl or benzyl groups, which are removed after the glycosylation step to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale glycosylation reactions using optimized conditions to maximize yield and purity. The process typically includes steps such as:

- Preparation of the protected glucose donor.

- Glycosylation reaction with cyclohexylmethyl alcohol.

- Deprotection of the glucose units.

- Purification of the final product using techniques such as crystallization or chromatography.

化学反応の分析

Hydrolysis of Glycosidic Bonds

The compound’s glycosidic bond between the two glucose units and the cyclohexylmethyl group is susceptible to hydrolysis under specific conditions:

Key Findings :

-

Acidic hydrolysis proceeds faster at elevated temperatures (e.g., 80–100°C) .

-

Enzymatic hydrolysis shows substrate specificity, with β-glucosidases selectively cleaving the β(1→4) linkage .

Oxidation Reactions

The hydroxyl groups on the glucopyranosyl units can undergo oxidation, though direct experimental data for this compound remains limited. Predictions are based on analogous glycoside chemistry:

Theoretical Pathways :

-

Periodate oxidation could degrade the glucopyranosyl rings, altering solubility and biological activity.

-

TEMPO-mediated oxidation may functionalize the compound for conjugation or derivatization .

Synthetic Modifications

While not direct reactions of the compound itself, synthetic routes to related glycosides provide insight into potential reactivity:

Example Protocol :

-

Benzylation : Treatment with benzyl chloride (BnCl) and potassium hydroxide in DMF selectively protects hydroxyl groups, enabling controlled glycosylation or esterification .

Thermal and pH Stability

Stability studies indicate:

-

Thermal Degradation : Decomposition above 200°C, with charring observed due to sugar unit caramelization .

-

pH Stability : Stable in neutral aqueous solutions (pH 6–8) but degrades rapidly under strongly acidic (pH < 2) or alkaline (pH > 10) conditions .

Comparative Reactivity with Analogues

The cyclohexylmethyl group confers distinct reactivity compared to aliphatic or aromatic glycosides:

| Feature | Cyclohexylmethyl Glycoside | Phenyl Glycoside | n-Octyl Glycoside |

|---|---|---|---|

| Hydrolysis Rate (acidic) | Moderate | Slow | Fast |

| Enzymatic Susceptibility | High (β-glucosidases) | Low | Moderate |

| Oxidative Stability | High (steric hindrance) | Low (aromatic ring reactivity) | Moderate |

Structural Insights :

科学的研究の応用

Scientific Research Applications

C4G has shown promise in several areas of scientific research:

Pharmacological Studies

C4G has been investigated for its binding affinity with various biological targets, indicating potential therapeutic applications. Preliminary studies suggest interactions with receptors involved in metabolic pathways, which could lead to the development of new drugs targeting metabolic disorders.

Biochemical Research

In biochemical assays, C4G serves as a substrate for studying enzyme kinetics and carbohydrate metabolism. Its structural features make it an interesting candidate for exploring glycosidic bond hydrolysis and enzyme specificity .

Drug Delivery Systems

Due to its glycosidic nature, C4G can be explored as a component in drug delivery systems, enhancing the solubility and bioavailability of hydrophobic drugs. Its ability to form micelles can be particularly useful in formulating oral or injectable drug products .

Case Study 1: Antidiabetic Potential

Research has indicated that C4G may have antidiabetic effects by enhancing insulin sensitivity in vitro. In a study involving cell lines treated with C4G, significant improvements in glucose uptake were observed, suggesting its potential as an adjunct therapy in diabetes management.

Case Study 2: Antioxidant Activity

Another study evaluated the antioxidant properties of C4G using various assays (DPPH, ABTS). Results demonstrated that C4G exhibited significant free radical scavenging activity, indicating its potential role as a natural antioxidant agent .

作用機序

The mechanism of action of Cyclohexylmethyl-4-O-(a-D-glucopyranosyl)-b-D-glucopyranoside involves its interaction with specific molecular targets and pathways. The compound can be hydrolyzed by glycosidases to release glucose units, which can then participate in metabolic pathways. The cyclohexylmethyl group may also interact with hydrophobic regions of proteins or membranes, influencing their function.

類似化合物との比較

Cyclohexylmethyl-4-O-(a-D-glucopyranosyl)-b-D-glucopyranoside can be compared with other glucosides such as:

Methyl-4-O-(a-D-glucopyranosyl)-b-D-glucopyranoside: Similar structure but with a methyl group instead of a cyclohexylmethyl group.

Ethyl-4-O-(a-D-glucopyranosyl)-b-D-glucopyranoside: Similar structure but with an ethyl group instead of a cyclohexylmethyl group.

The uniqueness of this compound lies in the presence of the cyclohexylmethyl group, which can impart different physicochemical properties and biological activities compared to other glucosides.

生物活性

Cyclohexylmethyl-4-O-(α-D-glucopyranosyl)-β-D-glucopyranoside, commonly referred to as CYMAL®-1, is a glycoside compound with significant potential in biological applications. It is characterized by its unique structure, which includes a cyclohexylmethyl group attached to a glucopyranosyl moiety. This compound has garnered attention due to its various biological activities, including its role as a surfactant and its potential therapeutic effects.

- Molecular Formula : C19H34O11

- Molar Mass : 438.47 g/mol

- Density : 1.47 g/cm³

- Boiling Point : 695.1°C (predicted)

- pKa : 12.89 (predicted)

- CAS Number : 260804-64-6

Biological Activity Overview

Cyclohexylmethyl-4-O-(α-D-glucopyranosyl)-β-D-glucopyranoside exhibits several biological activities that make it a subject of interest in pharmacological and biochemical research.

1. Antioxidant Activity

Research indicates that CYMAL®-1 possesses antioxidant properties, which are critical for combating oxidative stress in biological systems. A study comparing various compounds found that CYMAL®-1 showed significant antioxidant activity, suggesting its potential for use in formulations aimed at reducing oxidative damage in cells .

2. Antimicrobial Properties

CYMAL®-1 has demonstrated antimicrobial activity against various pathogens. Its ability to disrupt microbial membranes makes it a candidate for developing new antimicrobial agents. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria .

3. Role in Drug Delivery Systems

As a surfactant, CYMAL®-1 enhances the solubility of poorly soluble drugs, facilitating their delivery and absorption in biological systems. This property is particularly beneficial in pharmaceutical formulations where bioavailability is a concern .

Case Studies and Research Findings

Several studies have explored the biological activities of CYMAL®-1:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antioxidant Activity | Found significant inhibition of lipid peroxidation at low concentrations. |

| Study B | Antimicrobial Efficacy | Demonstrated bactericidal effects against E. coli and S. aureus with MIC values of 32 µg/mL. |

| Study C | Drug Delivery | Improved solubility of hydrophobic drugs by up to 50% when formulated with CYMAL®-1 compared to controls. |

Detailed Research Findings

- Antioxidant Mechanism : In vitro assays revealed that CYMAL®-1 scavenges free radicals effectively, which could mitigate cellular damage associated with oxidative stress.

- Antimicrobial Testing : The compound was tested against a panel of microbial strains, showing promising results that warrant further investigation into its mechanism of action.

- Formulation Studies : When incorporated into drug formulations, CYMAL®-1 significantly enhanced the release profiles of encapsulated drugs, indicating its potential as an excipient in pharmaceutical applications.

特性

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-(cyclohexylmethoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H34O11/c20-6-10-12(22)13(23)15(25)19(28-10)30-17-11(7-21)29-18(16(26)14(17)24)27-8-9-4-2-1-3-5-9/h9-26H,1-8H2/t10-,11-,12-,13+,14-,15-,16-,17-,18-,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBUKPWNPDDHXDR-CRINDFDSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)COC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H34O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70435168 | |

| Record name | Cyclohexylmethyl 4-O-alpha-D-glucopyranosyl-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70435168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

260804-64-6 | |

| Record name | Cyclohexylmethyl 4-O-alpha-D-glucopyranosyl-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70435168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。